2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with chlorophenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is often performed under microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-mediated synthesis, which is catalyst-free and additive-free, making it an eco-friendly approach . The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at the phenyl positions .
Scientific Research Applications
2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of targeted therapies in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also investigated for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold, used in the development of multi-target ligands and diagnostic systems.
Uniqueness
2-(2-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H18ClN5 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-11,12-dimethyl-10-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18ClN5/c1-13-8-4-7-11-18(13)28-15(3)14(2)19-21(28)24-12-27-22(19)25-20(26-27)16-9-5-6-10-17(16)23/h4-12H,1-3H3 |
InChI Key |
AQYFBWVVMASZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C)C |
Origin of Product |
United States |
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